molecular formula C29H30N4O3S B2399308 4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115549-19-3

4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2399308
CAS RN: 1115549-19-3
M. Wt: 514.64
InChI Key: GCZIUGJQNIXURH-UHFFFAOYSA-N
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Description

The compound appears to contain a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry . The compound also contains a thioether group and an amide group, which could potentially influence its reactivity and properties.

Scientific Research Applications

Synthesis Techniques and Intermediates

The synthesis of dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines demonstrates the foundational role of quinazoline derivatives in chemical synthesis. This process, involving the reaction of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, highlights the versatility of quinazoline scaffolds in creating complex molecules (White & Baker, 1990).

Antimicrobial and Anticonvulsant Activities

Quinazolinone derivatives have shown promising antimicrobial and anticonvulsant activities. A study synthesizing novel 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid highlighted their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain compounds exhibited potent anticonvulsant properties, showcasing the therapeutic potential of quinazolinone derivatives in treating neurological disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antioxidant Properties

Research into quinazolin derivatives has also revealed significant antioxidant properties. Compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one demonstrated exceptional scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases (Al-azawi, 2016).

Catalysis and Synthetic Applications

The use of palladium-catalyzed domino reactions for the synthesis of 4-phenylquinazolinones from o-aminobenzamides with benzyl alcohols in water illustrates innovative approaches to quinazolinone synthesis. This method, involving N-benzylation, benzylic C-H amidation, and dehydrogenation, highlights the efficiency and environmental friendliness of modern synthetic techniques (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Nanotechnology Applications

Functionalization of multi-walled carbon nanotubes (MWCNTs) with 4-hydroxyquinazoline via amide bonds showcases the intersection of organic chemistry and nanotechnology. The resulting MWCNT-quin compounds exhibited photo-electronic properties due to the attachment of 4-hydroxyquinazoline groups, suggesting potential applications in electronic devices and sensors (Tahermansouri, Mirosanloo, Keshel, & Gardaneh, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazolinone derivatives are known to have medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities .

properties

IUPAC Name

4-[[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-4-13-30-27(35)22-11-9-21(10-12-22)17-33-28(36)24-7-5-6-8-25(24)32-29(33)37-18-26(34)31-23-15-19(2)14-20(3)16-23/h5-12,14-16H,4,13,17-18H2,1-3H3,(H,30,35)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZIUGJQNIXURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

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